N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Description
N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its multiple trifluoromethyl and bromine substituents
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11Br2F12NO4S2/c1-10-2-17(24)19(18(25)3-10)38(43(39,40)15-6-11(20(26,27)28)4-12(7-15)21(29,30)31)44(41,42)16-8-13(22(32,33)34)5-14(9-16)23(35,36)37/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLUIUHENRQGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N(S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11Br2F12NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide typically involves multiple steps, including the introduction of trifluoromethyl and bromine groups onto the phenyl rings. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The trifluoromethyl and bromine groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and bromine groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is unique due to its combination of trifluoromethyl and bromine substituents. Similar compounds include:
Dichloroaniline: Aniline derivatives with chlorine substituents.
DDT (Dichlorodiphenyltrichloroethane): An organochloride with insecticidal properties. These compounds share some structural similarities but differ in their specific substituents and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
